Molecular Weight and Lipophilicity Differentiation
The introduction of a bromine atom at the 6-position significantly increases molecular weight and lipophilicity compared to the non-halogenated parent scaffold. 6-Bromo-2-methylpyridine-3-sulfonamide has a molecular weight of 251.1 g/mol, whereas the corresponding non-brominated analog 2-methylpyridine-3-sulfonamide has a molecular weight of 172.21 g/mol . This ~46% increase in molecular weight, combined with the enhanced lipophilicity conferred by the bromine substituent (calculated LogP for 6-bromo-2-methylpyridine-3-sulfonamide is approximately 0.80 ), provides a distinct physicochemical profile that can be strategically exploited in drug discovery programs to modulate membrane permeability and target binding.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 251.1 g/mol; LogP: ~0.80 |
| Comparator Or Baseline | 2-Methylpyridine-3-sulfonamide: Molecular Weight: 172.21 g/mol; LogP: Not available |
| Quantified Difference | Molecular weight increase of 78.9 g/mol (45.8% increase); enhanced lipophilicity via bromine substitution |
| Conditions | Calculated physicochemical properties from vendor technical datasheets and computational predictions |
Why This Matters
The increased molecular weight and lipophilicity differentiate this compound as a heavier, more lipophilic building block suitable for optimizing pharmacokinetic properties in lead compounds where enhanced membrane permeability is desired.
